![molecular formula C17H27BrN2O B3271769 N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide CAS No. 55413-13-3](/img/structure/B3271769.png)
N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide
描述
N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide, also known as BDA-410, is a chemical compound that has been studied for its potential therapeutic applications. It is a novel small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. This interaction has been implicated in the development and progression of various types of cancer, making BDA-410 a promising candidate for cancer therapy.
作用机制
N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide works by inhibiting the protein-protein interaction between STAT3 and CBP, which is necessary for the transcriptional activity of STAT3. This leads to decreased expression of STAT3 target genes that are involved in cancer cell growth, survival, and metastasis.
Biochemical and Physiological Effects
N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation and nuclear translocation of STAT3, as well as the expression of STAT3 target genes such as Bcl-2, Cyclin D1, and VEGF. It also induces apoptosis and cell cycle arrest in cancer cells, and inhibits angiogenesis and tumor growth in vivo.
实验室实验的优点和局限性
One advantage of N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide is its specificity for the STAT3-CBP interaction, which reduces the likelihood of off-target effects. It also has good pharmacokinetic properties and can be administered orally. However, one limitation is that it may not be effective against all types of cancer, as the role of STAT3 in cancer development and progression can vary depending on the tumor type.
未来方向
There are several future directions for research on N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide. One area of interest is the development of combination therapies that include N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide along with other cancer treatments such as chemotherapy and immunotherapy. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide treatment. Finally, further studies are needed to determine the safety and efficacy of N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide in clinical trials.
科学研究应用
N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer. In particular, it has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models.
属性
IUPAC Name |
N-[4-bromo-5-tert-butyl-2-(diethylaminomethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O/c1-7-20(8-2)11-13-9-15(18)14(17(4,5)6)10-16(13)19-12(3)21/h9-10H,7-8,11H2,1-6H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZODIVUHOJJHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1NC(=O)C)C(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。